molecular formula C10H15NO2 B8266612 (2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol

(2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol

Cat. No.: B8266612
M. Wt: 181.23 g/mol
InChI Key: GVLHBFBFUSPHJO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

(2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of enantiopure drug-like compounds starting from prochiral ketones . This method can achieve high enantioselectivity and conversion rates.

Industrial Production Methods

Industrial production methods for this compound often involve the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to produce the ®-enantiomers with high conversion and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chiral nature also adds to its significance, making it a valuable compound for enantioselective synthesis and applications in asymmetric catalysis.

Properties

IUPAC Name

(2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLHBFBFUSPHJO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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